molecular formula C18H23NO2 B5025182 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine

1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine

Cat. No.: B5025182
M. Wt: 285.4 g/mol
InChI Key: IYPPVUXSJHNOLH-UHFFFAOYSA-N
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Description

1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety through an ethoxyethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine typically involves multiple steps. One common method starts with the preparation of 2-(2-Naphthalen-1-yloxy)ethanol, which is then reacted with 1-bromo-2-(2-pyrrolidin-1-ylethoxy)ethane under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the naphthalene ring.

    Substitution: The ethoxyethoxy linker can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as sodium hydride or lithium diisopropylamide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.

Scientific Research Applications

1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide
  • 2-(Naphthalen-1-yloxy)acetate
  • 1-(2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol

Uniqueness

1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine is unique due to its specific structural arrangement, which combines the properties of naphthalene and pyrrolidine. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-8-17-16(6-1)7-5-9-18(17)21-15-14-20-13-12-19-10-3-4-11-19/h1-2,5-9H,3-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPPVUXSJHNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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